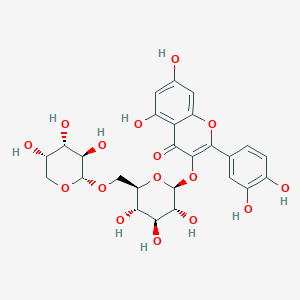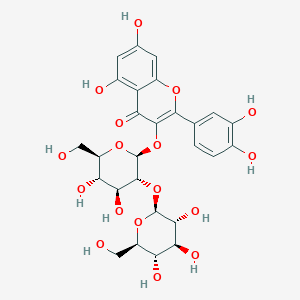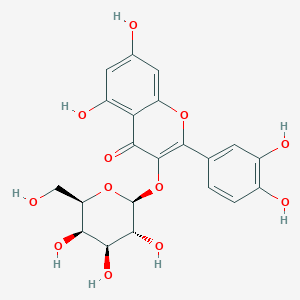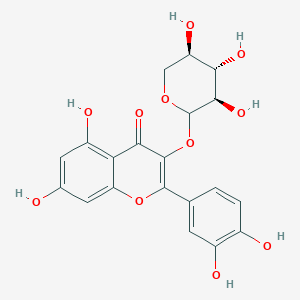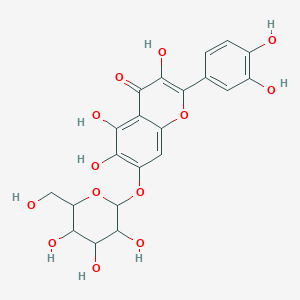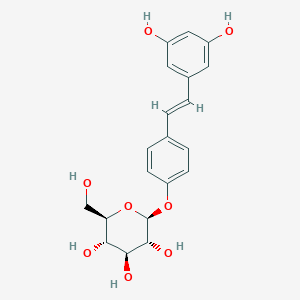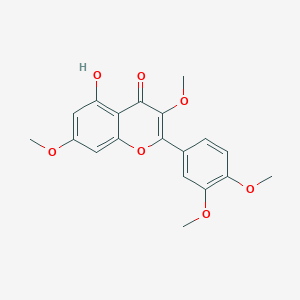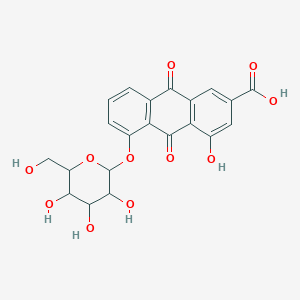
水杨苷
描述
Salidroside is a precious phenylethanoid glycoside derived from Rhodiola genus plants . It is a glucoside of tyrosol found in the plant Rhodiola rosea . It has been studied for its potential antidepressant and anxiolytic actions . Salidroside possesses a broad spectrum of biological properties for application in the cosmetic, medical, and food fields .
Synthesis Analysis
Salidroside’s synthesis involves a reaction of penta-O-acetyl-β-D-glucose with acyl-protected tyrosol in the presence of a Lewis acid catalyst (ZnCl2), followed by deacylation under basic conditions (NaOMe/MeOH) to yield salidroside . A whole-cell catalytic strategy has been explored to improve its lipophilicity due to its high polarity .
Molecular Structure Analysis
The two-dimensional structure of Salidroside can be obtained from PubChem and visualized using ChemBio3D 19.0 software . The parameters of bond length, bond angle, and dihedral angle of Salidroside were obtained by DFT/B3LYP method and 6-31(d) basis set from Gaussian09W software .
Chemical Reactions Analysis
The biosynthesis pathways and enzymes involved in Salidroside production in plants have been elucidated . Efforts towards enhancement of Salidroside production, including cell and tissue culture, enzymatic catalysis, metabolic engineering of micro-organisms have been introduced .
Physical And Chemical Properties Analysis
Salidroside is a highly polar compound due to its multiple hydroxyl groups, which results in low cell membranes permeability and alimentary absorption . It has high solubility in strongly polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
科学研究应用
Cosmetic, Medical and Food Fields
Salidroside is a precious phenylethanoid glycoside derived from Rhodiola genus plants, which possesses a broad spectrum of biological properties for application in the cosmetic, medical and food fields .
Neuroprotective Activities
Salidroside exhibits neuroprotective activities, including anti-Alzheimer’s disease, anti-Parkinson’s disease, anti-Huntington’s disease, anti-stroke, anti-depressive effects, and anti-traumatic brain injury . It is also useful for improving cognitive function, treating addiction, and preventing epilepsy .
Ischemic Diseases
Salidroside has been considered a potential compound for treating ischemic diseases, such as cerebral ischemia, ischemic heart disease, liver ischemia, ischemic acute kidney injury and lower limb ischemia .
Anti-Hypoxic, Anti-Fatigue, and Anti-Inflammation
Recent studies confirmed that salidroside possesses broad-spectrum pharmacological activities including anti-hypoxic, anti-fatigue, anti-inflammation .
Anti-Cancer and Anti-Convulsion
Salidroside also exhibits anti-cancer and anti-convulsion activities .
Cardiovascular System Protection
Salidroside has been found to protect the cardiovascular system .
Improving Glucose and Lipid Metabolism
Salidroside has been found to improve glucose and lipid metabolism .
Traumatic Brain Injury (TBI)
Salidroside treatment led to better behavior performance in contusion-induced traumatic brain injury (TBI) in mice at a dose of 20 and 50 mg/kg by suppressing PI3K/Akt signaling pathway-mediated apoptosis .
作用机制
Target of Action
Salidroside, a phenylpropanoid glycoside, is the main active component found in all species of Rhodiola . It has been found to target several key proteins and pathways in the body. Some of the primary targets of Salidroside include cyclooxygenase-2 (COX-2) , FGF1, KDR, and HIF1A . These targets play crucial roles in various biological processes such as inflammation, angiogenesis, and cellular stress response .
Mode of Action
Salidroside interacts with its targets to exert its therapeutic effects. For instance, it has been found to suppress solar ultraviolet-induced skin inflammation by targeting COX-2 . In the context of coronary artery disease, Salidroside has been found to interact with FGF1, KDR, and HIF1A, which are associated with angiogenesis . These interactions result in changes such as the regulation of oxidative stress response, inflammation, apoptosis, hypothalamus-pituitary-adrenal axis, neurotransmission, neural regeneration, and the cholinergic system .
Biochemical Pathways
Salidroside affects several biochemical pathways. It has been found to regulate oxidative stress response, inflammation, apoptosis, hypothalamus-pituitary-adrenal axis, neurotransmission, neural regeneration, and the cholinergic system . Furthermore, it has been suggested that Salidroside might adjust autophagy flux through the PI3K/AKT/mTOR pathway . These affected pathways have downstream effects that contribute to the overall therapeutic effects of Salidroside.
Pharmacokinetics
It is known that salidroside is a water-soluble compound , which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of Salidroside.
Result of Action
The molecular and cellular effects of Salidroside’s action are diverse. It has been found to enhance cell survival and angiogenesis while suppressing oxidative stress and inflammation . In vitro studies have shown that Salidroside can restrict the proliferation, migration, and invasion of certain cells, and can also induce apoptosis and cell cycle arrest .
Action Environment
The action, efficacy, and stability of Salidroside can be influenced by various environmental factors. For instance, Rhodiola, the plant from which Salidroside is derived, thrives in high-altitude places, which could potentially influence the properties of Salidroside . Furthermore, the production of Salidroside is subject to the natural Rhodiola sources, and factors such as growth conditions and growth cycles can affect the concentration of Salidroside .
安全和危害
未来方向
Future research directions for Salidroside include investigating its role in regulating gut microbiota, exploring its effect on cellular senescence, investigating its potential in enhancing the therapeutic efficacy of conventional chemotherapeutic drugs in cancer treatment, and developing novel formulations of Salidroside to improve its bioavailability and efficacy in human trials .
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRCGYURZSFMEG-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049034 | |
| Record name | Salidroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salidroside | |
CAS RN |
10338-51-9 | |
| Record name | Salidroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodioloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salidroside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salidroside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salidroside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALIDROSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M983H6N1S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



